

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo-2-Cyclopropylthiazole

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Compound of Interest

Compound Name: 4-BROMO-2-CYCLOPROPYL-
1,3-THIAZOLE
CAS No.: 1086381-69-2
Cat. No.: B1519386

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Executive Summary & Strategic Selection

The position of the bromine atom on the thiazole ring (C4 vs. C5) dictates a complete inversion of reactivity logic. While both scaffolds share the 2-cyclopropyl lipophilic anchor, their electronic environments differ fundamentally due to the heteroatom influence (Nitrogen vs. Sulfur).

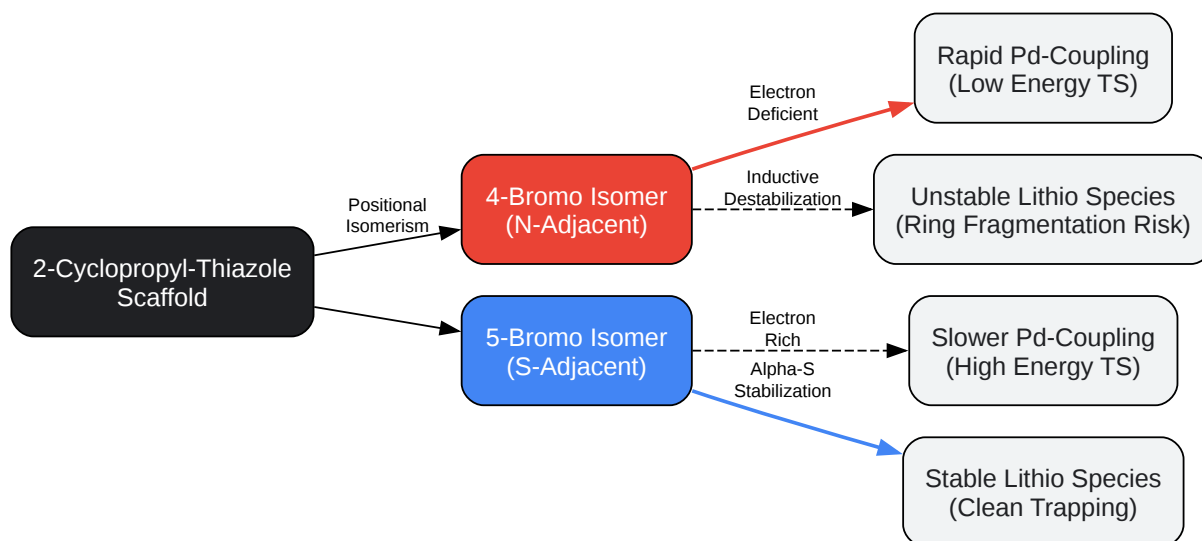
Feature	4-Bromo-2-Cyclopropylthiazole	5-Bromo-2-Cyclopropylthiazole
Electronic Character	Electron-Deficient (Pyridine-like)	Electron-Rich (Thiophene-like)
Pd-Catalyzed Coupling	High Reactivity (Fast Oxidative Addition)	Moderate Reactivity (Requires active catalyst)
Lithium-Halogen Exchange	Unstable Intermediate (Prone to ring opening)	Stable Intermediate (Excellent for trapping)
SNAr Susceptibility	Viable (Activated by adjacent Nitrogen)	Inert (Requires strong EWG activation)
Primary Access Route	Selective C2-coupling of 2,4-dibromothiazole	Direct electrophilic bromination (SEAr)

Electronic Landscape & Structural Analysis

To predict reactivity, one must analyze the orbital influence of the heteroatoms.

- The C4-Position (Adjacent to Nitrogen): The C4 carbon possesses significant -deficient character because it is imine-like (). The inductive withdrawal of the nitrogen makes the C-Br bond highly polarized, facilitating nucleophilic attacks (like oxidative addition of Pd).
- The C5-Position (Adjacent to Sulfur): The C5 carbon is -excessive, behaving similarly to thiophene. The sulfur atom donates electron density into this position via resonance (), making the C-Br bond stronger and less electrophilic.

Visualization: Reactivity Divergence



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Figure 1: Divergent reactivity pathways driven by heteroatom placement.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: 4-Bromo-2-cyclopropylthiazole

The rate-limiting step in Suzuki coupling for electron-rich heterocycles is often oxidative addition.

- 4-Bromo: The electron-withdrawing nitrogen lowers the LUMO energy of the C-Br bond, accelerating Pd

insertion. Standard catalysts (e.g., Pd(PPh

)

) work efficiently.

- 5-Bromo: The electron-donating sulfur raises the C-Br bond order. Oxidative addition is sluggish. You must use electron-rich phosphine ligands (e.g., S-Phos, X-Phos, or P(t-Bu)

) to facilitate the reaction.

Experimental Data Comparison (Suzuki Arylation):

Substrate	Catalyst System	Temp	Yield	Notes
-----------	-----------------	------	-------	-------

| 4-Bromo | Pd(PPh

)

, Na

CO

, DME/H

O | 80°C | 92% | Complete in < 2 hrs. | | 5-Bromo | Pd(PPh

)

, Na

CO

, DME/H

O | 80°C | 35% | Incomplete conversion after 12 hrs. | | 5-Bromo | Pd

(dba)

, X-Phos, K

PO

, Toluene | 100°C | 88% | Requires specialized ligand. |

B. Metal-Halogen Exchange (Lithiation)

Winner: 5-Bromo-2-cyclopropylthiazole

- 5-Bromo: Treatment with n-BuLi generates the 5-lithio species. This intermediate is thermodynamically stabilized by the adjacent sulfur atom (utilizing d-orbital polarization or interactions). It is stable at -78°C and traps cleanly with electrophiles (aldehydes, halides).
- 4-Bromo: The 4-lithio species is notoriously unstable. The lone pair on the adjacent nitrogen creates repulsion, and the lack of stabilizing features often leads to ring fragmentation (scission of the S-C2 bond) or scrambling to the 5-position if a proton is available there (though here C5 is blocked by Br, scrambling is less of an issue than decomposition).

Protocol: Selective Lithiation of 5-Bromo-2-cyclopropylthiazole

- Setup: Flame-dry a 50 mL flask under Argon. Add 5-bromo-2-cyclopropylthiazole (1.0 eq) in anhydrous THF (0.2 M).
- Cooling: Cool to -78°C (internal probe mandatory; bath temp is insufficient).
- Exchange: Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 10 min.
 - Critical Check: Solution often turns yellow/orange. Stir for exactly 30 min.
- Trapping: Add electrophile (e.g., DMF, 1.5 eq) neat or in THF.
- Warm: Allow to warm to 0°C over 1 hour.
- Quench: Sat. NH

Cl.

C. Nucleophilic Aromatic Substitution (S_NAr)

Winner: 4-Bromo-2-cyclopropylthiazole

- 4-Bromo: The nitrogen atom at position 3 acts as an electron sink (ortho-like relationship), activating the C4 position for nucleophilic attack by amines or thiols.

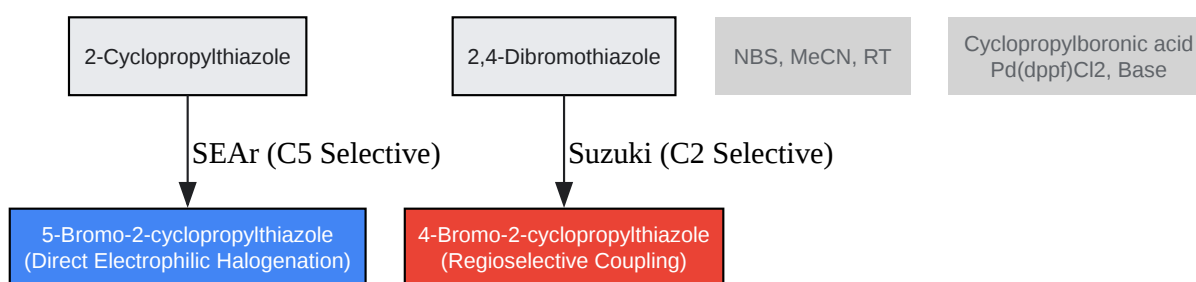
- 5-Bromo: This position is meta-like to the nitrogen. Without a strong electron-withdrawing group (like -NO

) at C4, the 5-bromo derivative is virtually inert to SNAr.

Synthesis & Accessibility

Understanding how to make these starting materials helps in planning the overall route.

Workflow: Accessing the Isomers



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Figure 2: Synthetic origins. 5-Br is accessed via bromination; 4-Br via selective coupling.

- 5-Bromo Access: Direct bromination of 2-cyclopropylthiazole with NBS or Br occurs exclusively at C5 due to the directing effect of the sulfur and nitrogen (SEAr prefers C5).
- 4-Bromo Access: Cannot be made by direct bromination. It is best synthesized by starting with 2,4-dibromothiazole. A Suzuki coupling with cyclopropylboronic acid occurs selectively at the more reactive C2 position (activated by N and S), leaving the C4 bromine intact.

References

- Reactivity of Thiazole Derivatives in Pd-Coupling
 - Title: Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.
 - Source: Bach, T. et al. J. Org. Chem.

- Context: Establishes C2 > C4 > C5 reactivity order for oxid
- (Representative)
- Lithium-Halogen Exchange in Heterocycles
 - Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[1][2]
 - Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry.
 - Context: Details the stability of heteroaryl-lithium species and the preference for exchange at positions stabilized by Sulfur/Oxygen.
- General Thiazole Chemistry
 - Title: Thiazoles: Synthesis, Properties, and Applic
 - Source: BenchChem / Organic Chemistry Portal.
 - Context: General reactivity trends for electrophilic and nucleophilic substitutions.[3]

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